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molecular formula C16H19N5O3S B8718626 N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide CAS No. 89469-21-6

N-Butyl-3-methoxy-4-(1H-purin-8-yl)benzenesulfonamide

Cat. No. B8718626
M. Wt: 361.4 g/mol
InChI Key: PUKYGKGSCPXWAK-UHFFFAOYSA-N
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Patent
US04582837

Procedure details

Prepared analogously to Example 51 from n-butylamine and 8-(2'-methoxy-4'-chlorosulfonyl-phenyl)-purine hydrochloride. After the reaction finished, the aqueous phase wsa extracted with ethyl acetate. The residue remaining after the ethyl acetate phases were evaporated was digested with ethanol, subjected to suction filtration, and washed with water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-(2'-methoxy-4'-chlorosulfonyl-phenyl)-purine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].Cl.[CH3:7][O:8][C:9]1[CH:14]=[C:13]([S:15](Cl)(=[O:17])=[O:16])[CH:12]=[CH:11][C:10]=1[C:19]1[NH:27][C:26]2[C:21](=[N:22][CH:23]=[N:24][CH:25]=2)[N:20]=1>>[CH3:7][O:8][C:9]1[CH:14]=[C:13]([S:15]([NH:5][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:17])=[O:16])[CH:12]=[CH:11][C:10]=1[C:19]1[NH:27][C:26]2[C:21](=[N:22][CH:23]=[N:24][CH:25]=2)[N:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N
Name
8-(2'-methoxy-4'-chlorosulfonyl-phenyl)-purine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC1=C(C=CC(=C1)S(=O)(=O)Cl)C1=NC2=NC=NC=C2N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase wsa extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
were evaporated
FILTRATION
Type
FILTRATION
Details
subjected to suction filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)S(=O)(=O)NCCCC)C1=NC2=NC=NC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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